

# Zandatrigine: Application Notes and Protocols for the Study of Focal Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a potent and highly selective, orally bioavailable inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1] Emerging research has highlighted the critical role of NaV1.6 in the pathologically increased neuronal hyperexcitability that underlies epileptic seizures. Zandatrigine's mechanism of action involves the state-dependent inhibition of NaV1.6, showing a preferential blockade of inactivated channels.[1] This selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1, NaV1.2, and NaV1.7, suggests a targeted therapeutic approach with a potentially wider therapeutic window and improved tolerability compared to less selective sodium channel blockers.[1]

These application notes provide a comprehensive overview of the use of **zandatrigine** in preclinical focal epilepsy models, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of **zandatrigine** in the context of focal epilepsy.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for **zandatrigine**.



Table 1: In Vitro Potency and Selectivity of Zandatrigine

| Parameter                                | Species                  | NaV Isoform | Value (μM) | Reference |
|------------------------------------------|--------------------------|-------------|------------|-----------|
| IC50                                     | Human                    | NaV1.6      | 0.051      | [1]       |
| Human                                    | NaV1.1                   | >30         | [1]        |           |
| Human                                    | NaV1.2                   | 6.8         | [1]        |           |
| Human                                    | NaV1.7                   | 14.1        | [1]        |           |
| Human                                    | NaV1.3                   | >30         | [1]        | _         |
| Human                                    | NaV1.4                   | >30         | [1]        | _         |
| Human                                    | NaV1.5                   | >30         | [1]        | _         |
| IC <sub>50</sub> (Persistent<br>Current) | Mouse (N1768D<br>mutant) | NaV1.6      | 0.059      | [1]       |

Table 2: In Vivo Efficacy of Zandatrigine in Preclinical Seizure Models

| Model                             | Species | Seizure<br>Type                  | Administr<br>ation<br>Route | Effective<br>Dose<br>(ED <sub>50</sub> ) | Brain<br>EC50 (μΜ) | Referenc<br>e |
|-----------------------------------|---------|----------------------------------|-----------------------------|------------------------------------------|--------------------|---------------|
| Scn8aN17<br>68D/+<br>Mouse        | Mouse   | Electrically-<br>induced         | Oral                        | 15 mg/kg                                 | 0.064              | [2]           |
| Maximal<br>Electrosho<br>ck (MES) | Mouse   | Generalize<br>d Tonic-<br>Clonic | Oral                        | Not<br>specified                         | Not<br>specified   | [3]           |
| 6-Hz<br>Psychomot<br>or Seizure   | Mouse   | Focal                            | Oral                        | Not<br>specified                         | Not<br>specified   | [3]           |

## **Signaling Pathways and Experimental Workflows**



## **Mechanism of Action of Zandatrigine**

**Zandatrigine** selectively blocks the NaV1.6 sodium channel, which is predominantly expressed in excitatory neurons. In pathological conditions, such as epilepsy, NaV1.6 channels can exhibit increased persistent and resurgent currents, leading to neuronal hyperexcitability and seizure generation. By preferentially binding to the inactivated state of the NaV1.6 channel, **zandatrigine** stabilizes this non-conducting state, thereby reducing the aberrant sodium influx and suppressing neuronal firing. Its high selectivity for NaV1.6 over NaV1.1, the primary sodium channel in inhibitory interneurons, is hypothesized to maintain inhibitory tone and contribute to its anticonvulsant effect with an improved safety margin.



Click to download full resolution via product page

**Zandatrigine**'s inhibitory action on NaV1.6 channels.

# General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of **zandatrigine** in focal epilepsy models typically follows a standardized workflow, from model induction to data analysis.





Click to download full resolution via product page

Workflow for assessing **zandatrigine**'s efficacy.

# Experimental Protocols Protocol 1: Amygdala Kindling Model in Rats

The amygdala kindling model is a widely used and well-validated model of focal epilepsy that mimics the progressive development of seizures from a focal point.

Objective: To evaluate the effect of **zandatrigine** on the development and expression of focal and secondarily generalized seizures in the amygdala kindling model.

Materials:



- Male Sprague-Dawley rats (250-300 g)
- Stereotaxic apparatus
- Bipolar stimulating and recording electrodes
- · Constant current stimulator
- EEG recording system
- Zandatrigine
- Vehicle (e.g., 0.5% methylcellulose)
- Anesthetics (e.g., isoflurane)
- Analgesics (e.g., buprenorphine)

#### Procedure:

- Electrode Implantation:
  - Anesthetize the rat and place it in the stereotaxic apparatus.
  - Implant a bipolar electrode into the right basolateral amygdala using appropriate stereotaxic coordinates (e.g., AP: -2.8 mm, ML: -4.8 mm, DV: -8.5 mm from bregma).
  - Implant recording electrodes over the cortex.
  - Secure the electrode assembly to the skull with dental cement.
  - Allow a recovery period of at least one week.
- Determination of Afterdischarge Threshold (ADT):
  - Place the rat in the recording chamber and connect the electrodes to the stimulator and EEG system.



- Deliver a series of monophasic square wave pulses (1 ms duration, 60 Hz) for 1 second, starting at a low current (e.g., 20 μA) and increasing in increments (e.g., 10 μA) every 2 minutes until an afterdischarge (AD) of at least 3 seconds is observed on the EEG. The ADT is the lowest current intensity that elicits an AD.
- Kindling Acquisition Phase:
  - Stimulate each rat once daily at its ADT.
  - Observe and score the behavioral seizures according to Racine's scale (see Table 3).
  - Continue daily stimulations until the rat consistently exhibits Stage 5 seizures (fully kindled).
- Drug Testing in Fully Kindled Rats:
  - Once fully kindled, administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before the daily stimulation (e.g., 60 minutes).
  - Stimulate the rat at its ADT.
  - Record the seizure duration, Racine score, and afterdischarge duration.
  - A crossover design can be used where each animal receives both vehicle and zandatrigine on different days, with a washout period in between.

Table 3: Racine's Scale for Seizure Severity

| Stage | Behavioral Manifestations                      |
|-------|------------------------------------------------|
| 1     | Mouth and facial movements                     |
| 2     | Head nodding                                   |
| 3     | Forelimb clonus                                |
| 4     | Rearing with forelimb clonus                   |
| 5     | Rearing and falling (loss of postural control) |



#### Data Analysis:

Compare the mean seizure duration, Racine score, and afterdischarge duration between the
 zandatrigine-treated and vehicle-treated groups using appropriate statistical tests (e.g., ttest or ANOVA).

## Protocol 2: Kainic Acid-Induced Focal Epilepsy Model in Mice

The intrahippocampal injection of kainic acid (KA) induces status epilepticus, followed by a latent period and the development of spontaneous recurrent focal seizures, modeling key features of human temporal lobe epilepsy.

Objective: To assess the effect of **zandatrigine** on spontaneous recurrent seizures in the kainic acid model.

#### Materials:

- Male C57BL/6 mice (20-25 g)
- Stereotaxic apparatus
- · Microinjection pump and syringe
- Cannula for intrahippocampal injection
- Kainic acid solution (e.g., 20 mM in sterile saline)[4]
- Zandatrigine
- Vehicle
- Video-EEG monitoring system
- Anesthetics

#### Procedure:



#### · Cannula Implantation:

- Anesthetize the mouse and place it in the stereotaxic apparatus.
- Implant a guide cannula targeting the dorsal hippocampus (e.g., AP: -2.0 mm, ML: -1.5 mm, DV: -1.5 mm from bregma).
- Implant EEG recording electrodes.
- Secure the assembly with dental cement and allow for a one-week recovery period.
- Kainic Acid Injection:
  - Briefly anesthetize the mouse and inject a low dose of kainic acid (e.g., 50 nL of 20 mM solution) into the hippocampus through the guide cannula.[4]
  - Monitor the animal for the development of status epilepticus.
  - After the acute phase, house the mice individually for long-term video-EEG monitoring.
- Monitoring for Spontaneous Seizures:
  - After a latent period of approximately one to two weeks, spontaneous recurrent seizures will begin to occur.
  - Record continuous video-EEG to establish a baseline seizure frequency and duration for each mouse over a period of at least two weeks.
- Drug Administration and Evaluation:
  - Following the baseline recording period, administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle daily for a specified treatment period (e.g., one to two weeks).
  - Continue continuous video-EEG monitoring throughout the treatment period.

#### Data Analysis:



- Quantify the frequency and duration of spontaneous seizures during the baseline and treatment periods for both the zandatrigine and vehicle groups.
- Calculate the percentage change in seizure frequency and duration from baseline for each animal.
- Compare the effects of **zandatrigine** and vehicle using appropriate statistical methods.

# Protocol 3: Pentylenetetrazole (PTZ) Kindling Model in Mice

Chemical kindling with subconvulsive doses of pentylenetetrazole (PTZ) provides another model of epileptogenesis, leading to a progressive increase in seizure susceptibility.[5][6][7]

Objective: To determine the effect of **zandatrigine** on the development of PTZ-induced kindling.

#### Materials:

- Male Swiss albino mice (20-25 g)
- Pentylenetetrazole (PTZ) solution (e.g., 35 mg/mL in saline)
- Zandatrigine
- Vehicle
- Injection syringes

#### Procedure:

- Kindling Induction and Drug Treatment:
  - Divide the mice into groups: vehicle + PTZ, and zandatrigine + PTZ.
  - Administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before each
     PTZ injection (e.g., 60 minutes).



- Inject a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day.[8]
- Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale (see Table 4).
- Assessment of Kindling Development:
  - Continue the injections until the vehicle-treated animals consistently exhibit generalized tonic-clonic seizures (Stage 5).
  - The number of injections required to reach the first Stage 4 or 5 seizure is a measure of the rate of kindling development.

Table 4: Seizure Scoring for PTZ-Induced Seizures

| Score | Behavioral Manifestations                                      |
|-------|----------------------------------------------------------------|
| 0     | No response                                                    |
| 1     | Ear and facial twitching                                       |
| 2     | Myoclonic jerks of the body                                    |
| 3     | Clonic forelimb convulsions                                    |
| 4     | Generalized clonic seizures with rearing                       |
| 5     | Generalized tonic-clonic seizures with loss of righting reflex |

#### Data Analysis:

- Compare the mean seizure scores for each injection day between the zandatrigine and vehicle groups.
- Analyze the latency to the onset of different seizure stages.
- Compare the number of animals in each group that reach a fully kindled state.

## Conclusion



**Zandatrigine** represents a promising, novel therapeutic agent for focal epilepsy due to its high selectivity for the NaV1.6 sodium channel. The preclinical models and protocols described in these application notes provide a framework for the continued investigation of **zandatrigine**'s anticonvulsant properties and its potential for clinical translation. The use of standardized and well-characterized models is crucial for obtaining reproducible and meaningful data to further elucidate the role of NaV1.6 in epilepsy and to advance the development of targeted therapies like **zandatrigine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. Pentylenetetrazol (PTZ) kindling model of epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. archepilepsy.org [archepilepsy.org]
- To cite this document: BenchChem. [Zandatrigine: Application Notes and Protocols for the Study of Focal Epilepsy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934395#zandatrigine-for-studying-focal-epilepsy-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com